Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of thiazolopyrimidines, which combines a thiazole ring with a pyrimidine ring, makes them an interesting subject for research and development in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups on the thiazole and pyrimidine rings, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting sulfoxides back to sulfides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide
- 2-Substituted thiazolo(3,2-a)pyrimidine derivatives
- Fluorinated thiazolo(3,2-a)pyrimidin-7-ones
Uniqueness
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is unique due to the presence of the sulfo group, which can enhance its solubility and reactivity.
Eigenschaften
CAS-Nummer |
107072-33-3 |
---|---|
Molekularformel |
C8H8N2O3S2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
5,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-2-sulfonate |
InChI |
InChI=1S/C8H8N2O3S2/c1-5-3-6(2)10-4-7(15(11,12)13)14-8(10)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
FTLZPOWQWHQRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+]2C=C(SC2=N1)S(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.